Product packaging for 2-Amino-3-benzyloxypyridine(Cat. No.:CAS No. 24016-03-3)

2-Amino-3-benzyloxypyridine

Cat. No.: B018056
CAS No.: 24016-03-3
M. Wt: 200.24 g/mol
InChI Key: NMCBWICNRJLKKM-UHFFFAOYSA-N
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Description

Contextualizing 2-Amino-3-benzyloxypyridine within Aminopyridine Chemistry

Aminopyridines are a class of pyridine (B92270) derivatives where an amino group is attached to the pyridine ring. researchgate.net These compounds are of great interest in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov The position of the amino group on the pyridine ring significantly influences the compound's physical and chemical properties. ijret.org this compound is a specific isomer where the amino group is at the 2-position and a benzyloxy group is at the 3-position. This arrangement of functional groups imparts specific reactivity and potential for further chemical modifications.

The pyridine nitrogen and the exocyclic amino group are key features of aminopyridines. The nitrogen atom within the ring gives the molecule its basic character, while the amino group can act as a nucleophile or be involved in hydrogen bonding. ijret.org The presence of other substituents, such as the benzyloxy group in this compound, further modulates these properties.

Significance of the Benzyloxy Moiety in Pyridine Derivatives

The benzyloxy group, which is a benzyl (B1604629) group attached via an ether linkage, plays a crucial role in the chemical behavior of pyridine derivatives. It introduces a bulky, aromatic substituent that can influence the molecule's three-dimensional shape and its interactions with biological targets. smolecule.com The oxygen atom in the benzyloxy group can participate in hydrogen bonding, affecting properties like solubility and crystal packing.

In synthetic chemistry, the benzyloxy group is often employed as a protecting group for a hydroxyl function. smolecule.com It is stable under a variety of reaction conditions but can be removed when needed, typically through catalytic hydrogenation. This strategic use allows for selective reactions at other positions of the pyridine ring. Furthermore, the benzyloxy group itself can be a key pharmacophoric element, contributing directly to the biological activity of the molecule.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues has spanned various scientific disciplines, primarily focusing on its applications in medicinal chemistry and materials science.

One major area of investigation is its use as a precursor in the synthesis of novel compounds with potential therapeutic properties. For instance, it has been used in the preparation of inhibitors for enzymes like mitogen-activated protein kinase p38α and Raf kinase. chemicalbook.comsigmaaldrich.com The 2-aminopyridine (B139424) core is a recognized scaffold in drug discovery, and the benzyloxy group at the 3-position allows for the exploration of specific interactions within the binding sites of target proteins. acs.org

The compound has also been utilized in the development of new materials. For example, its condensation with other reagents can lead to the formation of larger, more complex structures with interesting photophysical properties. sigmaaldrich.comresearchgate.net Studies have explored the spectral characteristics of this compound, investigating the effects of solvents, pH, and inclusion in cyclodextrin (B1172386) cavities, which provides insights into its behavior in different chemical environments. researchgate.net Furthermore, its potential as a corrosion inhibitor for mild steel has been investigated. researchgate.net

The synthesis of various analogues, where the benzyloxy group or other parts of the molecule are modified, allows researchers to systematically study structure-activity relationships. mdpi.commdpi.comnih.gov This approach is fundamental to the rational design of new molecules with optimized properties for specific applications.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₂N₂O sigmaaldrich.com
Molecular Weight200.24 g/mol sigmaaldrich.com
AppearanceBrown crystalline powder chemicalbook.com
Melting Point92-94 °C sigmaaldrich.com
CAS Number24016-03-3 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B018056 2-Amino-3-benzyloxypyridine CAS No. 24016-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxypyridin-2-amine
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InChI

InChI=1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCBWICNRJLKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50178748
Record name 3-Benzyloxy-2-pyridylamine
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Molecular Weight

200.24 g/mol
Source PubChem
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CAS No.

24016-03-3
Record name 2-Amino-3-benzyloxypyridine
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Record name 2-Amino-3-benzyloxypyridine
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Record name 3-Benzyloxy-2-pyridylamine
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Record name 3-benzyloxy-2-pyridylamine
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Record name 2-AMINO-3-BENZYLOXYPYRIDINE
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Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Benzyloxypyridine

Synthetic Routes to 2-Amino-3-benzyloxypyridine

The synthesis of this compound is primarily achieved through the benzylation of its precursor, 2-amino-3-hydroxypyridine (B21099). This method, a variation of the Williamson ether synthesis, is the most commonly cited pathway for obtaining the title compound.

Precursor Compounds and Reaction Conditions

The principal synthetic route involves the reaction of 2-amino-3-hydroxypyridine with a benzylating agent, such as benzyl (B1604629) chloride or benzyl bromide, in the presence of a strong base. ontosight.ai A detailed, large-scale preparation highlights the specific conditions employed. prepchem.com In this procedure, a vigorously stirred biphasic mixture of dichloromethane (B109758) and a 40% aqueous sodium hydroxide (B78521) solution is used. prepchem.com The precursor, 2-amino-3-hydroxypyridine, is added to this mixture along with a phase-transfer catalyst, Adogen 464, which facilitates the reaction between the reactants present in different phases. prepchem.com The benzylating agent, benzyl chloride, is then introduced, and the reaction proceeds for an extended period, typically around 16 hours, at room temperature. prepchem.com

Table 1: Reactants and Conditions for the Synthesis of this compound

Reactant/Reagent Function Example Quantity/Concentration Reference
2-Amino-3-hydroxypyridine Precursor 550 g prepchem.com
Benzyl chloride Benzylating Agent 677.5 g prepchem.com
Sodium hydroxide Base 2.5 L of 40% solution prepchem.com
Dichloromethane Organic Solvent 2.5 L prepchem.com
Adogen 464 Phase-Transfer Catalyst 26.5 g prepchem.com
Reaction Time - 16 hours prepchem.com
Temperature - 25 °C prepchem.com

Yield Optimization Strategies

Optimizing the yield of this compound involves controlling reaction parameters to favor the desired O-alkylation over potential side reactions, such as N-alkylation of the amino group. Strategies for similar etherification reactions include using an excess of the base to ensure complete deprotonation of the hydroxyl group, which enhances its nucleophilicity. The use of polar aprotic solvents can also improve reaction kinetics.

Post-reaction workup and purification are critical for maximizing the isolated yield. The described procedure involves separating the organic phase, extracting the aqueous phase with additional dichloromethane, and combining the organic extracts. prepchem.com This combined solution is then washed with a saturated sodium chloride solution and dried over potassium carbonate. prepchem.com The final purification step involves recrystallization from a suitable solvent, such as boiling absolute ethanol (B145695). The crude solid is dissolved, filtered while hot, and then chilled to induce the formation of crystals, which are subsequently washed and dried under vacuum to afford the purified product. prepchem.com

Comparison of Synthetic Pathways

The most direct and widely reported pathway for synthesizing this compound is the direct O-alkylation of 2-amino-3-hydroxypyridine with a benzyl halide under basic conditions. ontosight.aiprepchem.com This method is advantageous due to the ready availability of the starting materials.

An alternative, though less direct, strategy for related compounds involves a palladium-catalyzed Buchwald-Hartwig amination. researchgate.net In this hypothetical approach for the title compound, a precursor like 3-benzyloxy-2-halopyridine would be reacted with an ammonia (B1221849) surrogate in the presence of a palladium catalyst and a suitable ligand. researchgate.net This would install the amino group onto the pre-formed benzyloxy-pyridine core. While this method can provide excellent yields for various amino-substituted pyridines, it requires a multi-step preparation of the starting halogenated ether. researchgate.net Compared to direct alkylation, the Pd-catalyzed route is more complex and may be less atom-economical for this specific target molecule.

Derivatization and Functionalization Strategies

The presence of both a nucleophilic amino group and an electron-rich pyridine (B92270) ring makes this compound a versatile building block for constructing more complex heterocyclic systems.

Condensation Reactions of this compound

The 2-amino group of the molecule readily participates in condensation reactions with various carbonyl and related electrophilic compounds. These reactions are fundamental to its use as a scaffold in synthetic chemistry. For instance, it undergoes condensation with 3-allylsalicylaldehyde in methanol (B129727) and with 5-bromo salicylaldehyde (B1680747) to form the corresponding Schiff base ligands. scispace.comgrowingscience.com Another documented reaction involves its condensation with dehydroacetic acid in refluxing butanol, which leads to the formation of a complex pyridopyrimidine derivative. researchgate.net

A particularly significant transformation is its reaction with diethyl ethoxymethylene malonate. chemicalbook.comsigmaaldrich.com In this process, the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbon of the malonate derivative. This is followed by an intramolecular cyclization and the elimination of an ethanol molecule to yield a fused heterocyclic system.

A key application of the condensation strategy is the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, which are heterocyclic systems of interest in medicinal chemistry. core.ac.ukgoogle.com

The reaction of this compound with diethyl ethoxymethylene malonate directly affords 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one. chemicalbook.comsigmaaldrich.com This cyclocondensation is typically carried out by refluxing the reactants in ethanol.

Similarly, the reaction with dehydroacetic acid in butanol yields a different substituted pyrido[1,2-a]pyrimidin-4-one. researchgate.net This product can be further transformed; for example, its reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 9-(benzyloxy)-2-methyl-3-(5-methyl-1H-pyrazol-3-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, demonstrating the utility of these intermediates in creating diverse molecular architectures. researchgate.net

Table 2: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives from this compound

Reactant Conditions Product Reference
Diethyl ethoxymethylene malonate Reflux in ethanol 9-Benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one chemicalbook.comsigmaaldrich.com
Dehydroacetic acid Reflux in butanol 9-(Benzyloxy)-3-(1-(2-hydroxy-4-oxopent-1-en-2-yl)acetonyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one researchgate.net
Synthesis of Iminoimidazolidine Derivatives

This compound serves as a key precursor in the synthesis of various 2-iminoimidazolidine derivatives. These derivatives are of interest in medicinal chemistry. The synthetic approach typically involves the reaction of this compound with appropriate reagents to construct the imidazolidine (B613845) ring system. chemsrc.com

Palladium-Catalyzed Amination Reactions involving Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. In this context, this compound can be synthesized or utilized in these reactions.

A general strategy for the synthesis of amino-substituted 2-pyridones involves a two-step sequence starting from 2-benzyloxy halopyridines. koreascience.kr This process includes a microwave-promoted Buchwald-Hartwig amination followed by debenzylation. koreascience.krresearchgate.net The amination of 3- or 4-halopyridines in the presence of a palladium catalyst and a suitable ligand system yields amino-substituted 2-benzyloxypyridines in high yields. koreascience.kr Subsequent debenzylation affords the corresponding 2-pyridones. koreascience.kr

The synthesis of 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol (B44631) ester provides a clear example of sequential palladium-catalyzed functionalization. The initial step involves the Buchwald-Hartwig amination of 2-chloro-4-bromopyridine to introduce the benzyl(methyl)amino group.

Table 1: Optimized Conditions for Buchwald-Hartwig Amination

ParameterOptimal Conditions
Catalyst System Pd(OAc)₂ with Xantphos ligand
Base Cs₂CO₃
Solvent Toluene
Temperature 100°C
Reaction Time 24 hours
Substrate Ratio 1.2 equivalents of N-benzyl-N-methylamine
Yield 75-85%

This table illustrates the optimized parameters for the Buchwald-Hartwig amination step in the synthesis of a 2-aminopyridine (B139424) derivative.

Proton Transfer Salt Formation with this compound

This compound can react with acidic compounds to form proton transfer salts. chemicalpapers.comresearchgate.net These salts are formed by the transfer of a proton from the acidic molecule to the basic nitrogen atom of the aminopyridine ring.

Characterization of Proton Transfer Compounds

The formation and structure of these proton transfer compounds are confirmed through various spectroscopic techniques. A study involving 5-sulfosalicylic acid and several 2-aminopyridine derivatives, including this compound, reported the synthesis and characterization of six novel proton transfer compounds. chemicalpapers.comresearchgate.net Spectroscopic methods are employed to elucidate the structures of these salts. chemicalpapers.comresearchgate.net The interaction between this compound and β-cyclodextrin has also been investigated, revealing insights into intermolecular interactions and potential encapsulation, with suggestions of intramolecular proton transfer in acidic solutions. researchgate.net

Formation of Metal Complexes with this compound Derivatives

As a ligand, this compound and its derivatives can coordinate with metal ions to form a variety of metal complexes. growingscience.combiointerfaceresearch.com The pyridine nitrogen and the amino group can both participate in coordination, allowing the molecule to act as a bidentate or monodentate ligand. researchgate.net

Synthesis and Characterization of Cu(II) Complexes

This compound has been utilized in the synthesis of mixed-ligand copper(II) complexes. researchgate.netscispace.commjcce.org.mkgrafiati.commjcce.org.mk In one study, a novel mixed-ligand Cu(II) complex was prepared using 2-methoxy-5-sulfamoylbenzoic acid and this compound. researchgate.netscispace.commjcce.org.mk

The synthesis typically involves reacting a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate, with the ligands in a suitable solvent system, like a water/ethanol mixture, at room temperature. scispace.com The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

Table 2: Characterization Data for a Mixed-Ligand Cu(II) Complex with this compound scispace.com

AnalysisCalculated ValueFound Value
Formula C₄₀H₄₂N₆O₁₃S₂Cu
Molecular Weight 942.47
C (%) 51.0050.98
H (%) 4.504.49
N (%) 8.938.92
S (%) 6.816.80
Cu (%) 6.776.74
Molar Conductivity (Ω⁻¹ cm² mol⁻¹ in DMSO) 4.20

This table presents the elemental analysis and molar conductivity data for a specific mixed-ligand Cu(II) complex containing this compound, confirming its proposed formula and non-ionic nature.

The characterization of these amorphous metal complexes is achieved through elemental analysis, inductively coupled plasma optical emission spectrometry (ICP-OES), Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible (UV-Vis) spectroscopy, magnetic susceptibility measurements, and molar conductivity methods. researchgate.netscispace.commjcce.org.mkgrafiati.com

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic Analysis of 2-Amino-3-benzyloxypyridine

The spectroscopic properties of this compound (2ABP) have been investigated to understand its electronic structure and behavior in various environments. Techniques such as UV-Visible and fluorescence spectroscopy reveal insights into its electronic transitions, excited-state behavior, and interactions with solvents.

The effect of solvent polarity on the UV-visible absorption maxima of this compound has been a subject of detailed study. Research indicates that there is no significant shift in the absorption maxima of 2ABP when measured in a range of solvents with varying polarities. researchgate.net This suggests that the benzyloxy group does not substantially alter the resonance interaction in the ground state of the molecule compared to its parent compound, 2-aminopyridine (B139424). researchgate.net The absorption maxima remain largely consistent across different solvent environments, from non-polar cyclohexane (B81311) to highly polar water. researchgate.net

Table 1: Absorption Maxima of this compound in Various Solvents (Data sourced from research findings) researchgate.net

SolventAbsorption Maximum (λabs) (nm)
Cyclohexane296
Diethyl ether297
1,4-Dioxane297
Ethyl acetate (B1210297)297
Dichloromethane (B109758)298
Acetonitrile297
t-Butyl alcohol298
2-Butanol298
Propanol298
Ethanol (B145695)298
Methanol (B129727)298
Water300

In contrast to the ground state, the excited state of this compound exhibits more pronounced solvent-dependent behavior. A slight red shift is observed in the fluorescence emission spectrum in the excited state, indicating a change in the electronic distribution upon excitation. researchgate.net This red shift becomes more regular and noticeable as the polarity and proton-donating ability of the solvent increase. researchgate.net The addition of the benzyloxy group does not lead to a significant increase in resonance interaction in the excited state either. researchgate.net However, the observed red shifts suggest that the excited state is more polarized than the ground state.

Studies conducted in acidic solutions reveal a regular red shift in the absorption spectrum of this compound. researchgate.net This phenomenon is indicative of an intramolecular proton transfer (IPT) interaction occurring within the molecule. researchgate.netresearchgate.net In an acidic environment, a proton can be transferred from the amino group to the pyridine (B92270) nitrogen atom, leading to a change in the electronic structure that is reflected in the absorption spectrum. researchgate.netresearchgate.net This IPT process is a key aspect of the molecule's behavior in protic environments.

The fluorescence emission of this compound is highly sensitive to the surrounding solvent environment. The fluorescence spectrum shows a regular red shift as the polarity and the proton donor capacity of the solvent increase. researchgate.net For instance, the fluorescence emission maximum shifts from 326 nm in the non-polar solvent cyclohexane to 395 nm in the highly polar solvent water. researchgate.net This significant shift points to a substantial increase in the dipole moment of the molecule upon electronic excitation, indicating a more polar excited state. The fluorescence intensity is notably weak in non-polar solvents like cyclohexane and aprotic solvents but is enhanced in protic solvents due to hydrogen bonding interactions. researchgate.net

Table 2: Fluorescence Emission Maxima of this compound in Various Solvents (Data sourced from research findings) researchgate.net

SolventFluorescence Maximum (λflu) (nm)
Cyclohexane326
Diethyl ether332
1,4-Dioxane337
Ethyl acetate340
Dichloromethane348
Acetonitrile348
t-Butyl alcohol352
2-Butanol360
Propanol362
Ethanol365
Methanol370
Water395

The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides further evidence of the changes in electronic distribution between the ground and excited states. For this compound, the Stokes shift increases significantly with the polarity of the solvent. researchgate.net This relationship can be visualized by plotting the Stokes shift against various solvent polarity parameters, such as the Reichardt-Dimroth parameter ET(30). researchgate.net The increase in the Stokes shift from a non-polar solvent like cyclohexane to a polar solvent like water is substantial, confirming that the excited state is much more polar than the ground state and is stabilized to a greater extent by polar solvents. researchgate.net

Table 3: Stokes Shifts for this compound in Different Solvents (Calculated from data in Table 1 and Table 2) researchgate.net

SolventStokes Shift (cm⁻¹)
Cyclohexane3280
Diethyl ether3838
1,4-Dioxane4376
Ethyl acetate4684
Dichloromethane5424
Acetonitrile5531
t-Butyl alcohol5853
2-Butanol6649
Propanol6858
Ethanol7167
Methanol7678
Water9444

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Crystallographic Investigations of this compound and Derivatives

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive insights into the molecular structure, conformation, and intermolecular interactions that govern the packing of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of a derivative, 2-amino-3-benzyloxy pyridinium (B92312) dihydrogenmonoarsenate, has been determined using single-crystal X-ray diffraction at 296 K. rajpub.comrajpub.com This compound crystallizes in the noncentrosymmetric orthorhombic space group P2₁2₁2₁ with four molecules per unit cell (Z = 4). rajpub.comrajpub.com The lattice parameters have been reported as a = 4.89(7) Å, b = 10.41(1) Å, and c = 26.79(3) Å, with a unit cell volume of 1364.3(3) ų. rajpub.comrajpub.com The structure was refined to a final R1 value of 0.0363 and wR2 of 0.1246 for 5438 independent reflections, indicating a high-quality structural determination. rajpub.comrajpub.com

In this structure, the atomic arrangement consists of infinite anionic chains of dihydrogenmonoarsenate ions running parallel to the growingscience.com direction. The organic 2-amino-3-benzyloxypyridinium cations are situated between these inorganic chains. rajpub.comrajpub.com The bond lengths within the organic cation, specifically the C–N and C–C bonds, range from 1.308(6) to 1.499(7) Å. The bond angles, including C–C–N, C–C–C, C–C–O, and C–O–C, fall within the range of 112.2(4)° to 129.0(4)°. rajpub.com

A Schiff base ligand derived from the condensation of this compound and 5-bromo salicylaldehyde (B1680747) has also been characterized by single-crystal X-ray analysis, confirming its molecular structure. nih.gov

Table 1: Crystallographic Data for 2-Amino-3-benzyloxy Pyridinium Dihydrogenmonoarsenate rajpub.comrajpub.com

ParameterValue
Empirical Formula[C₁₂H₁₃N₂O]H₂AsO₄
Temperature (K)296
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.89(7)
b (Å)10.41(1)
c (Å)26.79(3)
Volume (ų)1364.3(3)
Z4
R10.0363
wR20.1246
Independent Reflections5438

Hydrogen bonds are crucial in defining the supramolecular architecture of crystalline solids, influencing their stability and physical properties. In the crystal structure of 2-amino-3-benzyloxy pyridinium dihydrogenmonoarsenate, extensive hydrogen bonding plays a significant role in the cohesion of the one-dimensional network. rajpub.comrajpub.com

Inclusion Complex Formation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govresearchgate.net This structure allows them to encapsulate guest molecules, like this compound, forming inclusion complexes. researchgate.netresearchgate.net This encapsulation can alter the physicochemical properties of the guest molecule. nih.gov

The stoichiometry of the inclusion complex between this compound (2ABP) and β-cyclodextrin (β-CD) is dependent on the pH of the solution. researchgate.net At a pH of approximately 1, a 1:1 inclusion complex is formed. researchgate.net However, at a neutral pH of around 7, the system is more complex, with evidence suggesting the formation of a 1:2 inclusion complex from an initial 1:1 complex. researchgate.net The formation of 1:1 and 1:2 complexes is a common phenomenon in host-guest chemistry with cyclodextrins. nankai.edu.cn Continuous variation plots, or Job's plots, are often used to determine the stoichiometry of such complexes, where a maximum at a molar fraction of 0.5 typically indicates a 1:1 or 2:2 stoichiometry. nih.gov

The mechanism of encapsulation of this compound into the β-cyclodextrin cavity is influenced by factors such as pH and the concentration of the cyclodextrin (B1172386). researchgate.net At a pH of approximately 7, spectroscopic studies suggest a two-step encapsulation process. At lower β-CD concentrations, a red shift in the spectral data indicates that the aromatic benzyl (B1604629) ring of 2ABP is encapsulated within the hydrophobic cavity of the β-CD. researchgate.net As the concentration of β-CD increases, a blue shift is observed, suggesting that the pyridine ring is then encapsulated in the cavity of a second β-CD molecule. researchgate.net This host-guest complexation is driven by the hydrophobic nature of the cyclodextrin cavity, which provides a favorable environment for the nonpolar parts of the guest molecule. nih.govresearchgate.net

Solid State Studies of Inclusion Complexes

The investigation of this compound in the solid state has provided significant insights into its ability to form inclusion complexes, particularly with host molecules like cyclodextrins. These studies are crucial for understanding the intermolecular interactions that govern the formation of these supramolecular assemblies and for characterizing their structural and morphological properties.

One of the primary examples of solid-state inclusion complex formation involves this compound (guest) and β-cyclodextrin (host). researchgate.net The formation and characterization of this complex have been elucidated through a combination of spectroscopic and microscopic techniques.

Research Findings:

Microscopic morphological observations using Scanning Electron Microscopy (SEM) have been employed to visually inspect the solid-state nature of the this compound-β-cyclodextrin inclusion complex. researchgate.net These studies compare the morphology of the pure powdered forms of this compound and β-cyclodextrin with that of the prepared inclusion complex. The resulting images provide clear evidence of the formation of a new solid phase with a distinct morphology, differing from the individual components. researchgate.net

Spectroscopic analyses further corroborate the formation of the inclusion complex in the solid state. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) are instrumental in probing the changes in the vibrational and electronic environments of the guest molecule upon encapsulation within the host cavity.

In the case of the complex with β-cyclodextrin, studies at a neutral pH (pH ~7) have indicated the formation of a 1:2 inclusion complex, which evolves from a 1:1 complex. researchgate.net This suggests a dynamic process where the stoichiometry of the complex can be influenced by the surrounding conditions. The orientation of the guest molecule within the host cavity has also been a subject of investigation. At lower concentrations of β-cyclodextrin, a red shift in the spectral data suggests that the aromatic ring of the this compound is encapsulated within the β-cyclodextrin cavity. researchgate.net Conversely, at higher concentrations, a blue shift is observed, indicating that the pyridine ring is encapsulated. researchgate.net

The formation of the inclusion complex is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the this compound molecule and the interior of the β-cyclodextrin cavity. These interactions lead to the formation of a stable supramolecular assembly.

Table of Spectroscopic and Analytical Methods for Solid-State Complex Analysis

Analytical Technique Purpose in Complexation Study Reference
Scanning Electron Microscopy (SEM) Morphological observation of the solid inclusion complex powder. researchgate.net
UV-visible Spectroscopy To observe shifts in absorption maxima upon complex formation. researchgate.net
Fluorimetry To study changes in the excited state and encapsulation environment. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy To analyze changes in vibrational modes of the guest upon inclusion. researchgate.net

Table of Compounds

Compound Name
This compound
β-cyclodextrin

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing 2-Amino-3-benzyloxypyridine. africanjournalofbiomedicalresearch.comresearchgate.net These methods provide a foundational understanding of the molecule's electronic structure and reactivity. africanjournalofbiomedicalresearch.com Computations are often performed using the B3LYP method with basis sets such as 6-311++G(d,p). africanjournalofbiomedicalresearch.com

The geometric structure of this compound has been optimized using theoretical calculations to determine its most stable conformation. africanjournalofbiomedicalresearch.commdpi.com A Potential Energy Scan (PES) is conducted to specify the structural geometry and identify the conformation with the lowest minimum energy. africanjournalofbiomedicalresearch.com The molecule consists of 27 atoms, and its optimized structure provides theoretical data on bond lengths and bond angles that are in good agreement with experimental values. africanjournalofbiomedicalresearch.com Studies focused on its role as a corrosion inhibitor have also presented its optimized structure. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. africanjournalofbiomedicalresearch.com The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. mdpi.comrsc.org For this compound, the HOMO is primarily distributed over the pyridine (B92270) ring, with some partial distribution on the substituent side. mdpi.comresearchgate.net The LUMO indicates the regions with a high propensity to accept electrons from nucleophilic species. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO orbitals is a key indicator of molecular stability and reactivity. rsc.org A smaller energy gap suggests lower stability and higher reactivity. Theoretical studies have calculated the HOMO and LUMO energies for this compound in various environments, demonstrating how its reactivity can be influenced by the solvent. africanjournalofbiomedicalresearch.com The energy gap has been found to be highest in water, suggesting high chemical stability and low reactivity in this medium, whereas the molecule is most reactive in the chloroform (B151607) and gas phases. africanjournalofbiomedicalresearch.com

MediumEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Gas-6.2015-1.03735.1642
Water-6.2015-1.22914.9724
Methanol (B129727)-6.1955-1.22374.9718
Ethanol (B145695)-6.1922-1.21934.9729
Chloroform-6.1422-1.15974.9825
DMSO-6.1985-1.23054.9680
DMF-6.1969-1.22874.9682
Benzonitrile-6.1925-1.21994.9726
Benzyl (B1604629) alcohol-6.1794-1.20794.9715
TFE-6.1930-1.22154.9715

Data sourced from a theoretical evaluation of this compound. africanjournalofbiomedicalresearch.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. africanjournalofbiomedicalresearch.commdpi.com The MEP map uses a color scale to represent electron density, where red indicates regions of high electron density (nucleophilic) and blue indicates regions of low electron density (electrophilic). mdpi.com For this compound, MEP analysis reveals that the highest negative charge, and thus the greatest electron density, is located on the nitrogen and oxygen atoms. mdpi.com These electronegative regions are the most likely sites for interaction with electrophiles. mdpi.commdpi.com This analysis is crucial for understanding intermolecular interactions and chemical reactivity. africanjournalofbiomedicalresearch.com

Natural Bond Orbital (NBO) analysis is employed to investigate hyperconjugative interactions, intramolecular charge transfer, and the stabilization energy associated with electron delocalization within the molecule. africanjournalofbiomedicalresearch.com This method provides detailed insights into the intermolecular dependability and the transfer of electron density between donor and acceptor orbitals. africanjournalofbiomedicalresearch.comresearchgate.net For this compound, NBO analysis helps to understand the stability arising from charge delocalization and the nature of the bonding within the molecular structure. africanjournalofbiomedicalresearch.com

The topological behavior of this compound has been investigated using methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG). africanjournalofbiomedicalresearch.com These electron density-based analyses provide a deeper understanding of chemical bonding and non-covalent interactions within the molecule. researchgate.net ELF and LOL are used to visualize regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. researchgate.net These studies on this compound were performed to analyze its topological behavior in the gas phase. africanjournalofbiomedicalresearch.com

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations have been used to study the behavior of this compound in different environments, providing insights into its interactions with other molecules and surfaces over time.

One area of study involves its potential as a corrosion inhibitor. MD simulations were performed to model the adsorption of this compound on an Fe(110) surface in a simulated corrosive environment. mdpi.com These simulations showed that the inhibitor molecule adsorbs in a flat-lying manner, an orientation that suggests interaction primarily through the nitrogen atoms, leading to the formation of a protective layer on the iron surface. mdpi.com The adsorption energy for this compound on the Fe(110) surface was calculated to be in the range of –65.25 to –137.85 kcal/mol. mdpi.com

In a different context, MD simulations were used to investigate the interaction of this compound (also known as TAC5) with biological targets. nih.gov Specifically, its docked complex with Toll-like receptors TLR7 and TLR8 was subjected to MD simulations using the GROMACS 5.1.4 program. nih.gov The simulations utilized the GROMOS96-54A7 forcefield, and the ligand topology was generated using the PRODRG server. nih.gov These simulations help in understanding the stability and dynamics of the ligand-receptor complex. nih.gov

Computational and Theoretical Analysis of this compound

This article explores the computational chemistry and theoretical studies of the organic compound this compound, focusing on its thermodynamic properties, reactivity, stability, and interaction mechanisms in various environments.

Theoretical evaluations, particularly those employing Density Functional Theory (DFT), have provided significant insights into the molecular properties of this compound (also referred to as 2A3BP).

The thermodynamic stability of this compound is significantly influenced by the solvent environment. Theoretical studies have shown that the compound's energy is lower in polar solvents compared to non-polar ones. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Conversely, the energy of the molecule is highest in the gas phase when compared to its state in liquid solvents. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com This indicates that the presence of a solvent medium contributes to the stabilization of the compound, with polar environments offering the greatest stability.

A detailed analysis using the B3LYP/6-311++G(d,p) basis set calculated the thermodynamic parameters of this compound in the gas phase, as well as in chloroform and water as solvents. The results highlight the variations in entropy, thermal energy, and dipole moment across these different phases.

ParameterGasChloroformWater
Entropy (S) (cal/mol-K)122.312122.993122.378
Thermal Energy (E) (kcal/mol)187.319187.319187.319
Dipole Moment (Debye)2.01632.62892.8468

The reactivity of this compound has been assessed using various quantum chemical descriptors, including the Average Local Ionization Energy (ALIE). africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com ALIE is a parameter used to predict the most probable sites for electrophilic attack on a molecule. In addition to ALIE, other parameters such as the Molecular Electrostatic Potential (MEP) maps, Frontier Molecular Orbitals (FMOs), and global reactivity descriptors (e.g., chemical hardness, electrophilicity index) have been computed to understand the compound's chemical behavior. africanjournalofbiomedicalresearch.com

Studies indicate that the compound's reactivity is phase-dependent. It is considered softest and most reactive in the gas phase and in chloroform. africanjournalofbiomedicalresearch.com In contrast, a high energy gap observed in a water solvent suggests greater chemical stability and lower reactivity in aqueous environments. africanjournalofbiomedicalresearch.com

ParameterGasChloroformWater
Chemical Potential (μ)-3.518-3.529-3.529
Hardness (η)2.3322.3162.318
Softness (S)0.4280.4310.431
Electrophilicity (ω)2.6572.6982.694

The stability of this compound varies across different environments. Theoretical calculations demonstrate that the compound is more stable in liquid phases than in the gas phase, with its energy being notably higher in the latter. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Among solvents, polar media enhance its stability more than non-polar media. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Specifically, the compound exhibits high chemical stability and low reactivity in water, as indicated by a large HOMO-LUMO energy gap. africanjournalofbiomedicalresearch.com In contrast, it is found to be most reactive in the gas phase and in chloroform. africanjournalofbiomedicalresearch.com Spectroscopic studies in various solvents such as cyclohexane (B81311), dioxane, acetonitrile, and methanol have also been conducted to analyze its spectral characteristics, which are linked to its stability. researchgate.net

Molecular docking studies have been employed to investigate the interaction of this compound with biological targets. The compound has been evaluated for its antiviral potential by docking it against viral proteins, with results suggesting it can interact irreversibly with these targets. africanjournalofbiomedicalresearch.com

Furthermore, this compound has been identified as an inhibitor of mitogen-activated protein kinase p38α. chemicalbook.commedchemexpress.com Fragments of the compound were used in X-ray crystallographic screening to study its binding to p38α MAP kinase. acs.org The PubChem database indicates that there are three protein structures associated with this compound in the Protein Data Bank (PDB), under the ligand code 3IP. nih.gov These studies are crucial for understanding the compound's mechanism of action and for the rational design of new therapeutic agents. acs.org

This compound has been identified as an effective corrosion inhibitor for mild steel in aggressive acidic media. mdpi.com Electrochemical studies show that it functions as a mixed-type inhibitor, meaning it affects both anodic and cathodic corrosion reactions. mdpi.comresearchgate.net It achieves a significant inhibition efficiency of 68.38%. mdpi.comresearchgate.net

The mechanism of inhibition is attributed to the adsorption of the compound's molecules onto the metal surface, forming a protective barrier. mdpi.com Molecular dynamics (MD) simulations of its interaction with an iron surface (Fe(110)) show that the pyridine inhibitors adsorb in a flat-lying manner. mdpi.com The adsorption energy for this compound on the iron surface ranges from –65.25 to –137.85 kcal/mol, with a maximum value of –93.05 kcal/mol, indicating a strong interaction. mdpi.com This adsorption process is primarily controlled by chemical adsorption (chemisorption). researchgate.net The presence of substituents on the pyridine ring, like the benzyloxy group, influences the electron distribution and enhances the molecule's ability to adsorb onto the steel surface. mdpi.com

InhibitorInhibition Efficiency (IE%)Inhibitor TypeMax Adsorption Energy (kcal/mol)
Pyridine27.56%Mixed-55.25
2-amino-5-chloropyridineN/AMixed-78.75
2-amino-3,5-dichloropyridineN/AMixed-89.45
This compound68.38%Mixed-93.05
Data adapted from a study on pyridine derivatives as corrosion inhibitors for mild steel. mdpi.com

Biological Activities and Medicinal Chemistry Applications

Enzyme Inhibition Studies

The structure of 2-Amino-3-benzyloxypyridine has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors. Its ability to interact with the active sites of various kinases and other enzymes has made it a focal point of research in drug discovery.

Mitogen-Activated Protein Kinase (MAPK) p38α Inhibition

This compound has been identified as a fragment that binds to the p38α mitogen-activated protein kinase (MAPK). nih.govacs.org Through X-ray crystallographic screening, it was discovered as a binder to the p38α MAPK, although with a relatively high IC50 of 1.3 mM, indicating modest potency on its own. nih.govacs.orgresearchgate.net This initial finding, however, was crucial as it provided a foundation for structure-guided drug design. nih.govacs.org

Researchers have utilized this fragment to develop more potent inhibitors by growing the fragment into adjacent pockets of the enzyme or by conjoining it with other fragments that bind in overlapping regions. nih.gov This strategy has led to the creation of lead series with significantly enhanced activity. nih.govacs.org The optimization process has focused on exploiting the mobile DFG (Asp168-Phe169-Gly170) loop of the kinase, which is a conserved activation loop. nih.gov This has resulted in notable improvements in both the potency and the selectivity of the inhibitors. nih.gov

CompoundTargetIC50Reference
This compoundp38α MAPK1.3 mM nih.govacs.orgresearchgate.net

c-MET Kinase Inhibition and Selectivity

The this compound scaffold has been instrumental in the design of inhibitors for the c-MET kinase, a receptor tyrosine kinase that plays a critical role in cancer cell signaling. nih.govsigmaaldrich.com A novel series of 2-amino-5-aryl-3-benzyloxypyridine compounds were created to effectively target the ATP binding site of the c-MET kinase domain. nih.govsigmaaldrich.com

In this series, the 2-aminopyridine (B139424) core positions the 3-benzyloxy group to reach into a specific pocket of the kinase, a discovery guided by the cocrystal structure of a related compound with the c-MET kinase. nih.govsigmaaldrich.com This design resulted in improved ligand efficiency. nih.govsigmaaldrich.com Further optimization of this lead series led to the development of Crizotinib (B193316) (PF-02341066), a potent and selective dual inhibitor of both c-MET and Anaplastic Lymphoma Kinase (ALK). nih.govsigmaaldrich.com Crizotinib has demonstrated effective tumor growth inhibition in preclinical studies. nih.govsigmaaldrich.com

Compound SeriesTargetKey FeatureOutcomeReference
2-amino-5-aryl-3-benzyloxypyridinec-MET Kinase2-aminopyridine core with a 3-benzyloxy groupDevelopment of Crizotinib, a potent and selective inhibitor nih.govsigmaaldrich.com

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of this compound have been pivotal in the creation of inhibitors targeting Anaplastic Lymphoma Kinase (ALK), another important receptor tyrosine kinase in oncology. nih.govsigmaaldrich.com The optimization of the 2-amino-5-aryl-3-benzyloxypyridine series resulted in the clinical candidate Crizotinib, which is a dual inhibitor of both ALK and c-MET. nih.govsigmaaldrich.comresearchgate.net

The design strategy focused on creating a molecule that could effectively interact with the ATP binding site of the kinase. nih.govsigmaaldrich.com The resulting compound, Crizotinib, has shown potent inhibition of ALK in both in vitro and in vivo models. nih.govsigmaaldrich.com This has been particularly effective against cancer cell lines that rely on the enzymatic activity of ALK for their growth and survival. researchgate.net

InhibitorTarget(s)SignificanceReference
CrizotinibALK, c-METPotent dual inhibitor with effective tumor growth inhibition nih.govsigmaaldrich.comresearchgate.net

Carbonic Anhydrase Isozyme Inhibition (CA IX, CA XII, hCA I, hCA II)

This compound and its derivatives have been investigated for their inhibitory effects on various carbonic anhydrase (CA) isozymes. chemicalpapers.comresearchgate.net In a study involving novel proton transfer compounds and their Cu(II) complexes derived from this compound, the in vitro inhibition of four human CA isozymes (hCA I, hCA II, CA IX, and CA XII) was evaluated. chemicalpapers.comresearchgate.net

The results indicated that the synthesized compounds were generally more selective towards the CA XII isozyme. chemicalpapers.comresearchgate.net The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, varied across the different isozymes. For hCA I, the IC50 values ranged from 15.61 ± 2.32 µM to 99.02 ± 4.99 µM. chemicalpapers.comresearchgate.net For hCA II, the range was 22.36 ± 0.75 µM to 77.03 ± 4.03 µM. chemicalpapers.comresearchgate.net The inhibition of CA IX, a cancer-related isozyme, showed IC50 values between 23.90 ± 1.67 µM and 138.63 ± 5.45 µM. chemicalpapers.comresearchgate.net The most significant selectivity was observed for CA XII, with IC50 values spanning from 9.50 ± 1.16 µM to 693.15 ± 8.96 µM. chemicalpapers.comresearchgate.net

IsozymeIC50 Range (µM)Reference
hCA I15.61 ± 2.32 – 99.02 ± 4.99 chemicalpapers.comresearchgate.net
hCA II22.36 ± 0.75 – 77.03 ± 4.03 chemicalpapers.comresearchgate.net
CA IX23.90 ± 1.67 – 138.63 ± 5.45 chemicalpapers.comresearchgate.net
CA XII9.50 ± 1.16 – 693.15 ± 8.96 chemicalpapers.comresearchgate.net

Anticancer Research and Drug Discovery

The versatile chemical nature of this compound has also been leveraged in broader anticancer research, extending beyond direct enzyme inhibition to address other mechanisms relevant to cancer and neurodegenerative diseases with links to cancer biology.

Modulation of Amyloid-β-Induced Mitochondrial Dysfunction

Recent research has explored the potential of this compound derivatives in the context of neurodegenerative diseases, specifically in protecting against mitochondrial dysfunction induced by amyloid-beta (Aβ). This is relevant to cancer research as mitochondrial dysfunction is a hallmark of many cancers. A series of pyridyl-urea small molecules based on the this compound scaffold were synthesized and evaluated for their neuroprotective effects.

The findings indicated that these compounds offered significant protection against Aβ-induced mitochondrial dysfunction, suggesting potential therapeutic applications for conditions like Alzheimer's disease. This line of research highlights the potential for this chemical scaffold to be developed into agents that can mitigate cellular stress and damage, a critical factor in both neurodegenerative and cancerous conditions.

Compound SeriesBiological EffectPotential ApplicationReference
Pyridyl-urea derivatives of this compoundProtection against amyloid-beta-induced mitochondrial dysfunctionAlzheimer's disease and potentially other diseases involving mitochondrial stress

Neuroprotection against Amyloid-β-Induced Toxicity

The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease, leading to neuronal dysfunction and cell death. Research has highlighted the neuroprotective potential of this compound derivatives against this toxicity.

Emerging evidence suggests that compounds derived from this scaffold may offer therapeutic benefits for neurodegenerative disorders like Alzheimer's disease. For instance, a series of pyridyl-urea small molecules synthesized based on the this compound structure were assessed for their capacity to shield against Aβ-induced mitochondrial dysfunction. The findings pointed to significant neuroprotective effects, underscoring their potential for further development. lookchem.com These compounds have been shown to enhance neuronal cell viability under stress conditions, partly by mitigating endoplasmic reticulum (ER) stress, a key factor in neurodegeneration.

Further studies on related 2-aminopyridine-3,5-dicarbonitriles have also demonstrated neuroprotective properties. In laboratory models using SH-SY5Y neuroblastoma cells subjected to stress with oligomycin-A/rotenone, certain derivatives showed neuroprotection levels between 31.6% and 37.8%. joseroda.com The development of compounds that inhibit the production of Aβ is a key strategy in Alzheimer's research, and the 2-aminopyridine structure is featured in molecules designed as BACE1 (beta-site APP-cleaving enzyme 1) inhibitors, which are crucial for reducing Aβ generation. google.comgoogleapis.commdpi.com

Compound ClassBiological Target/ModelObserved EffectReference
Pyridyl-urea derivatives of this compoundAmyloid-beta-induced mitochondrial dysfunctionSignificant neuroprotective effects
2-aminopyridine-3,5-dicarbonitrilesSH-SY5Y cells stressed with oligomycin-A/rotenoneNeuroprotection (31.6–37.8%) joseroda.com
2-aminopyridine derivativesBACE1 (β-secretase)Inhibition of amyloid-β production google.comgoogleapis.com

Inhibition of Tumor Growth and Cell Proliferation

The 2-aminopyridine scaffold is a recognized pharmacophore in the development of anticancer agents. Derivatives of this compound have been investigated for their ability to inhibit cancer cell growth and proliferation through various mechanisms.

In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cell lines, with its effectiveness being concentration-dependent, indicating moderate potency against certain cancer types. The core structure is integral to numerous kinase inhibitors, which are pivotal in cancer therapy. For example, derivatives have been designed as potent inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). acs.orgscilit.com Dual CDK/HDAC inhibitors can synergistically enhance antitumor effects. acs.org One such derivative, compound 8e , demonstrated potent inhibition of CDK9 and HDAC1, leading to apoptosis and cell cycle arrest in tumor cells. acs.orgscilit.com

Furthermore, 2-amino-pyridine derivatives have been developed as selective inhibitors of CDK8, a kinase implicated in colon cancer. acs.org Compound 29 from this class showed strong inhibitory activity against CDK8 and suppressed the WNT/β-catenin pathway, a critical signaling cascade in colorectal cancer. acs.orgbenthamscience.com The versatility of the scaffold is also evident in its use to develop inhibitors for Janus kinase 2 (JAK2), another important target in myeloproliferative diseases. tandfonline.com

The compound has also been studied in the context of inhibiting carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to cancer cell survival and invasion. researchgate.net

Compound/Derivative ClassTarget/Cancer ModelKey FindingReference
This compoundCancer cell lines (in vitro)Induces apoptosis, moderate potency.
2-aminopyridine derivatives (e.g., 8e )CDK9/HDAC1Potent dual inhibition, induced apoptosis and S-phase cell cycle arrest. acs.orgscilit.com
2-amino-pyridine derivative (29 )CDK8 / Colon cancer cellsStrong inhibitory activity (IC50 of 46 nM), suppressed WNT/β-catenin pathway. acs.org
Amino acid conjugates of 2-aminopyridineOvarian cancer cell lines (A2780)Promising cytotoxic activity. nih.gov
2-aminopyridine derivativesUSP7 / HCT116 cellsPromoted MDM2 degradation and p53 stabilization. nih.gov

Overcoming Drug Resistance in Cancer

A significant challenge in oncology is the development of resistance to chemotherapy. The 2-aminopyridine scaffold has been utilized to design compounds that can circumvent or overcome these resistance mechanisms.

One strategy involves the dual inhibition of targets like CDK and HDAC, which may synergize to produce enhanced antitumor effects and potentially overcome drug resistance. acs.orgscilit.com More direct evidence comes from studies on cisplatin-resistant cancer cells. Certain amino acid conjugates of 2-aminopyridine displayed promising inhibitory activity against cisplatin-resistant ovarian cancer cell lines (A2780CISR), suggesting their potential as lead compounds for developing new drugs to combat resistant tumors. nih.gov

A notable application is in overcoming resistance to targeted therapies in non-small cell lung cancer (NSCLC). The FDA-approved inhibitor Crizotinib, which targets ALK and ROS1 kinases, often loses efficacy due to acquired mutations. nih.gov Novel 2-aminopyridine derivatives have been rationally designed to combat this resistance. nih.govtandfonline.comtandfonline.com For example, the spiro derivative C01 showed remarkable activity against a Crizotinib-resistant ROS1 mutant (G2032R), with an IC₅₀ value of 42.3 nM, making it approximately 30 times more potent than Crizotinib against this resistant cell line. nih.govtandfonline.com Molecular dynamics simulations suggest that the spiro group in C01 reduces steric hindrance, allowing it to bind effectively to the mutated kinase. nih.govtandfonline.com

Derivative ClassResistance ModelKey FindingReference
Amino acid conjugates of 2-aminopyridineCisplatin-resistant ovarian cancer cells (A2780CISR)Compound S6c showed promising activity (IC50 = 11.52 µM). nih.gov
Spiro derivative C01 (2-aminopyridine based)Crizotinib-resistant ROS1G2032R mutant NSCLC~30-fold more potent than Crizotinib (IC50 = 42.3 nM). nih.govtandfonline.com
Spiro derivative C01 (2-aminopyridine based)Crizotinib-resistant ALKG1202R mutant10-fold more potent than Crizotinib. nih.govtandfonline.com

Design and Evaluation of Raf Kinase Inhibitors

The 2-aminopyridine moiety is a well-established scaffold in the design of various kinase inhibitors, including those targeting p38α MAP kinase, c-Met, CDK, and JAK2. acs.orgtandfonline.comacs.orggoogle.com This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. While this structural motif makes it a plausible starting point for the design of inhibitors against other kinases, such as those in the Raf family (e.g., B-Raf), which are critical targets in melanoma and other cancers, specific research literature detailing the design and evaluation of this compound as a direct inhibitor of Raf kinases was not prominently available in the conducted searches. The successful application of this scaffold across a wide range of kinases, however, supports its potential as a valuable chemical starting point for developing novel Raf inhibitors.

Other Biological Activities of Pyridine (B92270) Derivatives

Beyond cancer and neurodegeneration, derivatives of pyridine and its analogs have been explored for a variety of other biological activities, including potential use as antimicrobial agents.

Anti-viral Agent Potential

The pyridine ring is a core component of many compounds investigated for antimicrobial and antiviral properties. nih.gov While specific studies focusing exclusively on the antiviral activity of this compound are not extensively documented in the public domain, the broader class of pyridine derivatives has shown promise. The structural features of the pyridine nucleus allow for diverse chemical modifications, leading to compounds that can interfere with various stages of the viral life cycle. The exploration of this scaffold in the context of antiviral drug discovery remains an area of interest for medicinal chemists.

Antibacterial and Antifungal Properties of Related Derivatives

A significant body of research demonstrates the antibacterial and antifungal properties of derivatives related to this compound, particularly those based on the 2-aminopyridine and 2-amino-3-hydroxypyridine (B21099) frameworks.

Substituted 2-aminopyridine δ-lactone derivatives have shown moderate to very good activity against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus), as well as clinical fungi like Aspergillus flavus and Aspergillus ochraceus. mdpi.com Similarly, certain 2-amino-3-cyanopyridine (B104079) derivatives have exhibited potent antibacterial activity, especially against Gram-positive bacteria like S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL. researchgate.netnih.govnih.gov

Schiff base metal complexes derived from 2-amino-3-hydroxypyridine have demonstrated notable antimicrobial potential. nih.govresearchgate.net These complexes, involving metals such as Cu(II), Co(II), Ni(II), and Mn(II), were tested against various bacteria and fungi. The compounds showed particularly effective inhibition against harmful fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. nih.govresearchgate.net In some cases, the antifungal activity of the metal complexes at high concentrations was comparable to the standard antifungal drug miconazole (B906). nih.gov Schiff bases derived from the related 2-amino-3-methylpyridine (B33374) have also been reported as potential antibacterial and antifungal agents. ekb.eg

Derivative ClassMicroorganismActivityReference
2-aminopyridine δ-lactone derivativesE. coli, P. aeruginosa, S. aureus, A. flavusModerate to very good antibacterial and antifungal activity. mdpi.com
2-amino-3-cyanopyridine derivative (2c )S. aureus, B. subtilisHigh antibacterial activity (MIC = 0.039 µg/mL). researchgate.netnih.gov
Schiff base metal complexes of 2-amino-3-hydroxypyridineC. albicans, A. niger, F. oxysporumEffective inhibition potential; comparable to miconazole at high concentrations. nih.govresearchgate.net
Schiff base metal complexes of 2-amino-3-methylpyridineS. aureus, E. coli, A. niger, C. albicansPotential antibacterial and antifungal agents. ekb.eg

Alpha-Adrenergic Binding Ligand Affinities

The this compound moiety has been utilized as a structural component in the synthesis of compounds targeting adrenergic receptors. In the quest for veinotonic drugs that function through α2-adrenergic receptor activation, researchers have synthesized analogues of clonidine (B47849). sigmaaldrich.com These analogues feature a 2-iminoimidazolidine group attached to various heterocyclic systems. One such derivative, 2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine, incorporates the this compound structure. sigmaaldrich.com A study exploring these clonidine analogues reported that while several compounds were synthesized, it was two benzopyranic derivatives that showed the most noteworthy binding affinities for alpha-adrenergic receptors. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies

The this compound scaffold has been the subject of extensive structure-activity relationship (SAR) studies to optimize its therapeutic potential. These investigations are crucial for understanding how chemical modifications to the core structure influence its biological effects.

Impact of Substituents on Biological Activity

The biological activity of derivatives of this compound is highly dependent on the nature and position of various substituents.

Substituents at the 3-Position: The benzyloxy group at the 3-position is a key structural feature, particularly for kinase inhibition, as it is designed to bind within a hydrophobic pocket and interact with specific amino acid residues like Tyr-1230 in the c-MET kinase. acs.org Optimization of this group is a priority in SAR studies. acs.org

Substituents at the 5-Position: The introduction of an aryl group at the 5-position of the 2-aminopyridine ring is a critical modification for enhancing potency against targets like c-MET kinase. acs.org In the development of anaplastic lymphoma kinase (ALK) inhibitors, replacing the piperidine (B6355638) group of crizotinib with various substituted cyclic "tail groups" at this position was explored to improve both biological potency and ADME properties. acs.org

General Substituent Effects: SAR studies on related pyridine derivatives show that the number and position of electron-donating groups, such as methoxyl (-OCH3), can significantly increase antiproliferative activity. mdpi.com Conversely, for other targets, replacing a phenol (B47542) substituent with a 4-phenylpiperazine was found to dramatically improve potency in cellular assays. acs.org Halogen substituents can also modulate activity; for instance, derivatives with electron-withdrawing meta- or para-chloro substituents showed more potent readthrough activity in studies of negamycin (B1678013) analogues. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Pyridine Scaffolds

Scaffold PositionSubstituent/ModificationEffect on Biological ActivityTarget/Model SystemReference
3-Position Benzyloxy GroupBinds to hydrophobic pocket, interacts with Tyr-1230c-MET Kinase acs.org
3-Position 4-Phenylpiperazine (replacing 3-phenol)100-fold improvement in cellular potencyALK2 Kinase acs.org
5-Position Aryl GroupCritical for potencyc-MET Kinase acs.org
General Increased number of -OCH3 groupsIncreased antiproliferative activityCancer Cell Lines mdpi.com
General m- or p-Chloro substituentsMore potent readthrough activityNegamycin Analogues nih.gov

Ligand Efficiency in Drug Design

Ligand efficiency (LE) is a critical metric in drug design, measuring the binding energy per heavy atom of a ligand. The this compound scaffold has proven to be highly effective in improving this parameter.

In the development of c-MET kinase inhibitors, a novel 2-amino-5-aryl-3-benzyloxypyridine series was specifically created to improve upon earlier scaffolds. acs.orgnih.govproteopedia.org The 2-aminopyridine core provided a more direct vector for the 3-benzyloxy group to access a key hydrophobic pocket, which was previously occupied by a 2,6-dichlorophenyl group in an earlier inhibitor. nih.govproteopedia.orgosti.gov This re-engineering resulted in a significantly better ligand efficiency. acs.orgnih.govproteopedia.org Further design efforts for ALK inhibitors also leveraged this scaffold, using lipophilicity-efficiency (LipE) analysis to guide the development of compounds with high potency against both wild-type and resistant mutant forms of the kinase. acs.org The initial design concept was validated with compounds that, while displaying only moderate inhibition, demonstrated favorable LE and LipE values, justifying further optimization of the series. acs.org

Table 2: Ligand Efficiency in 2-Aminopyridine Derivatives for c-MET Inhibition

Compoundc-MET Kᵢ (μM)Ligand Efficiency (LE)Lipophilic Efficiency (LipE)Reference
Compound 7 3.830.290.35 acs.org
Compound 8 Similar to 7Less efficient than 7Not Specified acs.org

Design of Scaffold-Based Inhibitors

The this compound structure is a privileged scaffold, serving as the foundation for the design of numerous potent and selective inhibitors targeting various enzymes, particularly protein kinases.

c-MET and ALK Kinase Inhibitors: The most prominent application of this scaffold is in the design of dual inhibitors for the c-MET and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases, which are key targets in oncology. nih.govproteopedia.org Through a process of re-engineering core rings, the 5-aryl-3-benzyloxy-2-aminopyridine scaffold was designed. acs.org In this design, the 2-aminopyridine nitrogen and the amino group itself are predicted to form crucial hydrogen bonds with hinge residues of the kinase's ATP-binding site. acs.org This work ultimately led to the development of crizotinib, a clinically approved inhibitor for non-small cell lung cancer. nih.govproteopedia.org A related 2-amino-3-benzylthiopyridine scaffold has also been explored, yielding potent c-Met inhibitors. researchgate.net

p38α MAP Kinase Inhibitors: The utility of this scaffold extends beyond receptor tyrosine kinases. This compound was identified as a molecular fragment that binds to p38α MAP kinase. rcsb.orgacs.org Although its initial inhibitory concentration (IC50) was weak (1.3 mM), its confirmed binding through X-ray crystallography made it a valuable starting point for fragment-based lead generation. rcsb.orgacs.orgacs.org Structure-guided optimization of this fragment led to the development of a potent lead series with significantly increased activity against the p38α MAP kinase. rcsb.orgacs.org

Applications in Materials Science and Industrial Chemistry

Role as a Structure-Directing Agent

The unique molecular architecture of 2-Amino-3-benzyloxypyridine, featuring a pyridine (B92270) ring, an amino group, and a benzyloxy group, positions it as a candidate for a structure-directing agent (SDA) in the synthesis of novel materials. SDAs, also known as templates, are crucial in guiding the formation of specific crystal structures and morphologies in materials synthesis.

Synthesis of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanoscale level, often exhibiting properties superior to the individual constituents. The synthesis of these materials frequently employs organic molecules to direct the assembly of the inorganic framework. While direct studies detailing the use of this compound as a structure-directing agent in the synthesis of organic-inorganic hybrid materials are not extensively documented in publicly available research, the functionalities present in the molecule suggest a strong potential for such applications.

Protonic Conduction Properties of Hybrid Materials

A significant area of research in materials science is the development of materials with high proton conductivity for applications in fuel cells and other electrochemical devices. Organic-inorganic hybrid materials, particularly MOFs, are promising candidates due to their tunable structures and the potential to incorporate proton-conducting moieties.

The presence of nitrogen atoms in the pyridine ring and the amino group of this compound could facilitate proton transport within a hybrid material. These nitrogen sites can participate in hydrogen bonding networks, which are essential for proton hopping mechanisms (Grotthuss mechanism). If this compound is incorporated as a ligand in a hybrid material, it could create pathways for proton conduction. The efficiency of this process would depend on the specific arrangement of the molecules within the material's framework and the presence of other proton carriers, such as water molecules. While specific data on the protonic conduction of hybrid materials synthesized with this compound is not currently available, the general principles of proton conduction in nitrogen-containing heterocyclic compounds suggest this as a promising avenue for future research.

Corrosion Inhibition

The protection of metals from corrosion is a critical industrial challenge. Pyridine and its derivatives have long been recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Mechanism of Corrosion Inhibition by Pyridine Derivatives

The primary mechanism of corrosion inhibition by pyridine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through several modes of interaction:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the pyridine nitrogen can be protonated, leading to a cationic species that can be attracted to a negatively charged metal surface.

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the pyridine ring and the vacant d-orbitals of the metal atoms. The presence of pi-electrons in the aromatic ring can also contribute to the adsorption through pi-stacking interactions with the metal surface.

The formation of a stable, adsorbed film of inhibitor molecules on the metal surface blocks the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The effectiveness of a pyridine derivative as a corrosion inhibitor is influenced by its molecular structure, including the presence of substituent groups. Electron-donating groups can increase the electron density on the pyridine ring, enhancing its ability to donate electrons to the metal and thus strengthening the adsorption bond.

Influence on Metal Surface Adsorption

The adsorption of pyridine derivatives on a metal surface typically follows an adsorption isotherm, with the Langmuir adsorption isotherm being a commonly used model to describe the process. This model assumes the formation of a monolayer of the inhibitor on the metal surface.

The molecular structure of this compound, with its amino and benzyloxy substituents, is expected to significantly influence its adsorption behavior and, consequently, its corrosion inhibition efficiency. The amino group is an electron-donating group, which would increase the electron density on the pyridine ring and enhance its interaction with the metal surface. The benzyloxy group, while also potentially influencing the electronic properties, introduces steric hindrance that could affect the orientation and packing of the inhibitor molecules on the surface. The presence of the ether oxygen in the benzyloxy group provides an additional site for interaction with the metal surface.

Future Directions and Emerging Research Areas

Advanced Synthesis of Novel 2-Amino-3-benzyloxypyridine Analogues

The core structure of this compound is a versatile starting point for creating a wide array of new chemical entities. Future research is increasingly focused on advanced synthetic strategies to generate analogues with enhanced or entirely new properties.

One promising avenue is the use of the this compound scaffold in condensation reactions to build more complex heterocyclic systems. For instance, it can be condensed with 3-acetyl-4-hydroxycoumarin to synthesize 3-[1-(3-Benzyloxy-pyridin-2-ylimino)-ethyl]-4-hydroxy-chromen-2-one. mdpi.com This chromen-2-one derivative can be further cyclized with sodium azide (B81097) to produce novel tetrazole analogues. mdpi.comresearchgate.net

Another significant area of development involves palladium-catalyzed amination reactions. The Buchwald-Hartwig amination, particularly when promoted by microwave irradiation, has proven to be a rapid and efficient method for creating libraries of amino-substituted 2-pyridones from 2-benzyloxy halopyridines. researchgate.net This is followed by a debenzylation step to yield the final 2-pyridone products. researchgate.net Such high-speed synthesis allows for the flexible variation of substituents, enabling the creation of diverse molecular libraries for screening. researchgate.net

Furthermore, the 2-aminopyridine (B139424) core is instrumental in designing molecules for specific biological targets. A notable example is the creation of a novel 2-amino-5-aryl-3-benzyloxypyridine series, which was developed to optimize interactions with kinase enzymes. researchgate.netacs.org This strategic modification allowed the 3-benzyloxy group to access a key pocket in the target protein more directly, leading to the development of the potent dual c-MET and ALK inhibitor, crizotinib (B193316). researchgate.net

Table 1: Synthesis of this compound Analogues

Analogue TypeKey ReactantsReaction TypeSignificance
Chromen-2-one DerivativesThis compound, 3-acetyl-4-hydroxycoumarinCondensationCreates complex heterocyclic systems with potential antibacterial activity. mdpi.comresearchgate.net
Amino-substituted 2-pyridonesBromo-2-benzyloxypyridines, Various aminesMicrowave-promoted Buchwald-Hartwig AminationAllows for rapid and efficient construction of diverse compound libraries. researchgate.net
2-amino-5-aryl-3-benzyloxypyridine Series2-aminopyridine core with aryl group modificationsMulti-step synthesis for lead optimizationLed to the development of the clinical cancer therapeutic, Crizotinib. researchgate.netacs.org

In-depth Mechanistic Investigations of Biological Activities

While several biological activities have been reported for derivatives of this compound, future research is aimed at elucidating the precise molecular mechanisms underlying these effects. Understanding how these compounds interact with their biological targets at a molecular level is crucial for designing more potent and selective agents.

One of the known mechanisms of action is the inhibition of mitogen-activated protein kinase (MAPK) p38α. chemicalbook.comsigmaaldrich.com Further studies are needed to explore the specific binding modes within the kinase's active site and to understand how modifications to the this compound scaffold affect inhibitory potency and selectivity over other kinases.

Research has also identified a novel allosteric binding mode for a derivative of this compound. acs.org A screening of an encoded library identified a chemotype that binds to an allosteric pocket near the αC helix of Mer kinase, a receptor tyrosine kinase. acs.org This interaction stabilizes an inactive "αC helix-out" conformation without engaging the ATP-binding hinge region, representing a unique mechanism for kinase inhibition. acs.org In-depth structural and biochemical studies are required to fully characterize this allosteric interaction and leverage it for the design of highly selective inhibitors.

Exploration of New Therapeutic Targets

The structural versatility of this compound makes it an attractive scaffold for drug discovery campaigns against a range of therapeutic targets. Emerging research continues to identify new proteins and pathways that can be modulated by derivatives of this compound.

The most prominent success story is the development of Crizotinib, which emerged from a 2-amino-5-aryl-3-benzyloxypyridine series and is a potent inhibitor of both Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK), two key targets in non-small cell lung cancer. researchgate.net The success of this compound encourages the exploration of other kinase targets. Indeed, the scaffold has been identified as an inhibitor of p38 MAP kinase and has shown activity against Mer kinase. acs.orgchemicalbook.comsigmaaldrich.com

More recent research has expanded the scope to include other enzyme families. A study investigating a series of 2-aminopyridine derivatives, including this compound, explored their inhibitory effects on cancer-related carbonic anhydrase (CA) isozymes. researchgate.net The study prepared and characterized proton transfer compounds and their Cu(II) complexes, which showed selective inhibition of CA IX and CA XII isozymes, suggesting their potential as anticancer agents targeting tumor-associated pH regulation. researchgate.net

Table 2: Investigated Therapeutic Targets for this compound Derivatives

Therapeutic TargetAssociated Disease AreaKey Finding
c-MET and ALK KinasesOncology (e.g., Non-Small Cell Lung Cancer)The 2-amino-5-aryl-3-benzyloxypyridine core was optimized to create the dual inhibitor Crizotinib. researchgate.netacs.org
p38α MAP KinaseInflammatory Diseases, OncologyThe parent compound is a known inhibitor of p38α activity. chemicalbook.comsigmaaldrich.com
Mer KinaseOncology, Autoimmune DisordersA derivative was found to be a novel allosteric inhibitor. acs.org
Carbonic Anhydrase (CA IX, CA XII)OncologyComplexes of this compound showed selective inhibition of cancer-related CA isozymes. researchgate.net

Development of this compound-Based Materials

Beyond its role in medicinal chemistry, this compound is an emerging building block in materials science. Its chemical properties allow it to be incorporated into functional materials with potential applications in electronics and catalysis.

The compound has been utilized as a building block or intermediate in the synthesis of complex molecules for organic light-emitting diodes (OLEDs). ontosight.ai Further research in this area could focus on synthesizing a broader range of derivatives to tune the photophysical and electronic properties for more efficient and stable OLED devices.

Additionally, the aminopyridine moiety makes the compound an effective ligand for forming coordination complexes with transition metals. A bidentate Schiff base ligand derived from the condensation of this compound and 5-bromo salicylaldehyde (B1680747) was used to synthesize a series of new transition metal complexes with Co(III), Ni(II), and VO(IV). growingscience.com Structural characterization of these complexes opens the door to exploring their catalytic, magnetic, and thermal properties for applications in industrial catalysis and advanced materials. growingscience.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For this compound, this integration is crucial for accelerating the discovery and optimization of new derivatives.

Theoretical studies using Density Functional Theory (DFT) have been employed to evaluate the structural, spectral, and electronic properties of the molecule. africanjournalofbiomedicalresearch.com These computational methods can predict geometrical parameters, vibrational frequencies (FT-IR and FT-Raman), and electronic characteristics, which can be corroborated by experimental data. africanjournalofbiomedicalresearch.com Such studies have also investigated the molecule's stability in different solvents and its topological behavior. africanjournalofbiomedicalresearch.com

Molecular docking simulations are being used to predict the binding modes of this compound derivatives with biological targets, such as viral proteins, to evaluate their potential as therapeutic agents. africanjournalofbiomedicalresearch.com These in silico screening methods, combined with calculations of drug-likeness and biological score predictions, help prioritize which novel analogues should be synthesized and tested in the lab, saving significant time and resources. africanjournalofbiomedicalresearch.com The combination of these computational tools with experimental validation represents a key future direction for rationally designing the next generation of this compound-based compounds.

Table 3: Computed Properties of this compound

PropertyValueSignificance
Molecular Weight200.24 g/molFundamental physical property for synthesis and analysis. nih.gov
Topological Polar Surface Area (TPSA)48.14 ŲPredicts drug transport properties like intestinal absorption. chemscene.com
LogP2.2428Measures lipophilicity, influencing solubility and membrane permeability. chemscene.com
Hydrogen Bond Donors1Indicates potential for forming hydrogen bonds with target proteins. chemscene.com
Hydrogen Bond Acceptors3Indicates potential for forming hydrogen bonds with target proteins. chemscene.com
Rotatable Bonds3Relates to the conformational flexibility of the molecule. chemscene.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-benzyloxypyridine, and what catalysts or conditions optimize yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, brominated pyridine precursors (e.g., 3-benzyloxy-2-aminopyridine derivatives) can undergo benzylation under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization often requires inert atmospheres (N₂/Ar) and controlled heating (80–100°C). Catalytic systems like Pd(PPh₃)₄ may enhance regioselectivity in cross-coupling steps .
  • Key Data : Typical yields range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. How is this compound characterized spectroscopically, and what benchmarks validate its structure?

  • Methodology : Use a combination of ¹H/¹³C NMR (δ ~6.5–8.5 ppm for aromatic protons), IR (N-H stretch at ~3350 cm⁻¹), and high-resolution mass spectrometry (HRMS; [M+H]+ = 201.23) . Cross-referencing with the NIST Chemistry WebBook ensures data validation, particularly for melting points (92–94°C) .

Q. What solvent systems are optimal for dissolving this compound in catalytic reactions?

  • Methodology : Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s limited solubility in water (<1 mg/mL). Solubility tests under reflux (e.g., in ethanol or THF) show improved dissolution at elevated temperatures (50–60°C) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. The compound may irritate the respiratory system; first aid for inhalation involves immediate fresh air exposure and medical consultation . Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can the benzyloxy group in this compound be selectively modified for functional group interconversion?

  • Methodology : The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C) or acidolysis (HCl/EtOH). For phosphonylation, react with triethyl phosphite under microwave irradiation (120°C, 30 min) to introduce phosphonate moieties while preserving the amino group . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology : Cross-validate data using multiple techniques (e.g., DSC for melting point accuracy) and reference databases like NIST . For spectral discrepancies, compare with synthesized analogs (e.g., 2-Amino-5-methylpyridine) to identify environmental effects (pH, solvent) on NMR shifts .

Q. What in vitro pharmacological models are suitable for studying this compound’s bioactivity?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with LC-MS quantification. For toxicity screening, employ respiratory cell lines (e.g., A549) based on structural analogs affecting the respiratory system . IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism).

Q. How does computational modeling predict the reactivity of this compound in heterocyclic transformations?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density and frontier molecular orbitals. The amino group’s lone pair (HOMO) directs electrophilic substitution at the C4/C5 positions, validated by experimental bromination studies .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

  • Methodology : Introduce electron-withdrawing groups (e.g., nitro) at the C5 position to reduce ring activation. Encapsulation in cyclodextrins or silica matrices can also enhance stability during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.